molecular formula C23H22N4O4S B2749604 3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-27-1

3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2749604
CAS No.: 536706-27-1
M. Wt: 450.51
InChI Key: SGWZXKZSWPHQEX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused bicyclic core with a pyrimidine ring and indole moiety. The morpholino ring introduces polarity and hydrogen-bonding capacity, while the methoxyphenyl group contributes to lipophilicity and π-π stacking interactions .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-30-16-6-4-5-15(13-16)27-22(29)21-20(17-7-2-3-8-18(17)24-21)25-23(27)32-14-19(28)26-9-11-31-12-10-26/h2-8,13,24H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWZXKZSWPHQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic compound that exhibits significant biological activity. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 454.51 g/mol. The structure includes a pyrimidine ring fused with an indole moiety and a morpholine group, which contributes to its biological activities.

PropertyValue
Molecular FormulaC23H22N4O4S
Molecular Weight454.51 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit potent antimicrobial properties. Studies have shown that the introduction of methoxy groups enhances the antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

  • In Vitro Studies : A study demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 μg/mL against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis, likely through interference with transpeptidation enzymes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies.

  • Cell Lines Tested : The cytotoxic effects were evaluated using human cancer cell lines such as M-HeLa (cervical adenocarcinoma). Results indicated that the compound exhibited low cytotoxicity against normal liver cells while showing significant cytotoxic effects on cancerous cells .
  • Structure-Activity Relationship (SAR) : The presence of the methoxy group at the para position on the phenyl ring was found to enhance the anticancer activity, suggesting that modifications in substituents can lead to improved efficacy .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar compounds:

  • Study by Mondal et al. (2014) : This research focused on mercaptopyrimidine derivatives showing enhanced antibacterial properties compared to standard antibiotics like chloramphenicol .
  • Research Findings : A series of compounds with structural similarities demonstrated notable antifungal activity against Candida albicans , indicating broad-spectrum antimicrobial potential .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of pyrimido[5,4-b]indoles exhibit significant anticancer properties. The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. Research indicates that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects :
    • Compounds structurally related to 3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one have shown promise as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This dual inhibition could lead to effective treatments for inflammatory diseases .
  • Antimicrobial Properties :
    • The compound's thioether moiety may contribute to antimicrobial activity, making it a potential candidate for developing new antibiotics. Studies on similar compounds have reported efficacy against various bacterial strains, warranting further exploration of this compound's antimicrobial potential .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies help elucidate the mechanism of action and optimize the compound for enhanced biological activity.

Target Protein Binding Affinity (kcal/mol) Remarks
COX-1-9.0Strong inhibitor potential
COX-2-8.5Selective inhibition observed
LOX-8.8Potential for anti-inflammatory applications

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A recent study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited promising anticancer activity against breast cancer cell lines, suggesting a need for further development and testing in vivo .
  • Structure–Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds have highlighted the importance of functional groups attached to the indole and pyrimidine rings in modulating biological activity. This information is crucial for guiding future synthetic efforts aimed at enhancing efficacy and reducing toxicity .

Comparison with Similar Compounds

Substitutions at the Thioether Side Chain

The 2-((2-morpholino-2-oxoethyl)thio) group distinguishes this compound from analogs with alternative substituents:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 2-((2-Morpholino-2-oxoethyl)thio) ~450 (estimated) ~4.0 Balanced polarity due to morpholino; potential for TLR4 modulation .
3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio) derivative (CAS 536707-19-4) Piperidine instead of morpholine 448.5 4.2 Increased lipophilicity; piperidine may enhance membrane permeability.
3-(4-Ethoxyphenyl)-2-((2-oxo-2-pyrrolidin-1-ylethyl)thio) derivative (CAS N/A) Pyrrolidine instead of morpholine 448.5 4.2 Smaller ring size; altered steric effects and metabolic stability.
3-(3-Methoxyphenyl)-2-(propan-2-ylsulfanyl) derivative (CAS 536706-83-9) Isopropylthio group ~380 (estimated) ~5.0 Reduced synthetic complexity; lower polarity may limit solubility.

Key Insight: Morpholino derivatives exhibit intermediate polarity (XLogP3 ~4.0–4.2), whereas piperidine/pyrrolidine analogs show similar lipophilicity but altered hydrogen-bonding profiles.

Modifications at Position 3

The 3-(3-methoxyphenyl) group is compared to other aryl/alkyl substituents:

Compound Name Substituent at Position 3 Biological Relevance
Target Compound 3-(3-Methoxyphenyl) Methoxy group enhances electron-donating effects; may influence receptor binding .
3-Phenyl derivative (e.g., 7-Bromo-3-phenyl-2-thioxo analog ) Phenyl group Lacks methoxy; reduced steric bulk but decreased electron-rich character.
N-(4-Trifluoromethoxyphenyl)acetamide derivative (CAS 537667-98-4) Trifluoromethoxyphenyl Fluorine atoms improve metabolic stability and membrane penetration.

Key Insight : Electron-donating groups (e.g., methoxy) at position 3 may enhance interactions with aromatic residues in biological targets, while fluorinated groups (e.g., trifluoromethoxy) improve pharmacokinetic properties .

Core Structure Variations

Pyrimido[5,4-b]indole derivatives are compared to related heterocycles:

Compound Name Core Structure Key Features
Target Compound Pyrimido[5,4-b]indole Fused pyrimidine-indole system; planar structure for DNA intercalation .
Thieno[3,2-d]pyrimidin-4-one derivative (CAS 686770-06-9) Thienopyrimidinone Sulfur atom in thiophene ring alters electronic properties and bioavailability.
Quinazolinone derivatives (e.g., methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ) Quinazolinone Smaller core; higher conformational flexibility but reduced stacking potential.

Key Insight: Pyrimidoindoles offer a rigid, planar scaffold suitable for intercalation, while thienopyrimidinones and quinazolinones prioritize synthetic accessibility or flexibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can purity be validated?

  • Methodology :

  • Route Design : Start with a pyrimidoindole core (e.g., 5H-pyrimido[5,4-b]indol-4-one) and introduce substituents via nucleophilic substitution or coupling reactions. The morpholino-2-oxoethylthio group can be appended using a thiol-morpholino precursor under basic conditions (e.g., K₂CO₃/DMF) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Validation : Confirm structure using ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, morpholino protons at δ ~3.5–3.7 ppm) and HRMS (ESI+, m/z calculated for C₂₃H₂₃N₃O₃S: 429.1464) .

Q. How can the crystal structure of this compound be resolved to confirm stereoelectronic effects?

  • Methodology :

  • Grow single crystals via slow evaporation of a saturated DCM/methanol solution.
  • Perform X-ray diffraction (Cu-Kα radiation, 296 K). Analyze bond angles (e.g., C–S–C ~105°) and torsional parameters to assess steric interactions between the morpholino and methoxyphenyl groups .
  • Compare with computational models (DFT/B3LYP/6-31G*) to validate electronic distribution .

Advanced Research Questions

Q. How can contradictory activity data in kinase inhibition assays be resolved for this compound?

  • Methodology :

  • Assay Optimization : Standardize assay conditions (ATP concentration, pH, temperature) to minimize variability. Use recombinant kinases (e.g., CDK2, Aurora A) and compare IC₅₀ values across multiple runs .
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
  • Structural Analysis : Perform molecular docking (MOE or AutoDock Vina) to assess binding mode consistency with crystallographic data. Prioritize residues (e.g., hinge region) for mutagenesis studies .

Q. What strategies improve synthetic yield of the morpholino-2-oxoethylthio moiety without side reactions?

  • Methodology :

  • Precursor Design : Use a protected morpholino-thioester (e.g., tert-butyloxycarbonyl (Boc)-morpholino) to minimize oxidation.
  • Reaction Conditions : Employ a Pd-catalyzed coupling (e.g., Pd(PPh₃)₄, DMF, 80°C) for regioselective thioether formation. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
  • Side Reaction Mitigation : Add radical scavengers (e.g., BHT) to suppress disulfide byproducts.

Q. How does the methoxyphenyl group influence the compound’s pharmacokinetic properties, and how can this be modeled computationally?

  • Methodology :

  • LogP Calculation : Use ChemAxon or MOE to predict lipophilicity. Compare with analogs lacking the methoxy group.
  • Metabolic Stability : Assess hepatic microsomal clearance (human/rat) in vitro. Correlate with CYP3A4/2D6 docking scores .
  • Permeability : Perform Caco-2 monolayer assays or PAMPA to estimate intestinal absorption .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Methodology :

  • Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply a four-parameter logistic model: Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}.
  • Validate with replicates (n ≥ 3) and report 95% confidence intervals. Use ANOVA for cross-comparison with controls (e.g., doxorubicin) .

Q. How can researchers distinguish between aggregation-based artifacts and true target engagement in biochemical assays?

  • Methodology :

  • Detergent Screening : Add 0.01% Triton X-100 to assays. A >50% reduction in activity suggests aggregation .
  • Dynamic Light Scattering (DLS) : Measure particle size in assay buffer. Aggregates >100 nm indicate false positives.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

Structural & Mechanistic Insights

Q. What spectroscopic techniques are critical for probing the sulfur-morpholino interaction in this compound?

  • Methodology :

  • Raman Spectroscopy : Identify S–C stretching vibrations (~650–750 cm⁻¹).
  • XPS (X-ray Photoelectron Spectroscopy) : Analyze sulfur 2p peaks (~163–165 eV for thioethers) .
  • NMR NOESY : Detect through-space interactions between morpholino protons and adjacent aromatic hydrogens .

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